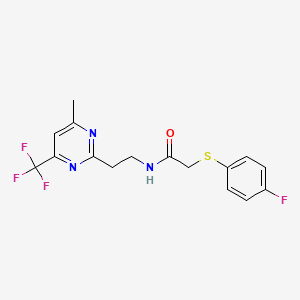

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Description

The compound 2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with methyl and trifluoromethyl groups, linked via an ethylamine chain to an acetamide backbone. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly in antimicrobial or anticancer applications .

Key structural attributes include:

- Thioether linkage: The (4-fluorophenyl)thio group may influence redox properties and resistance to hydrolysis compared to oxygen analogs.

- Ethylacetamide linker: Provides conformational flexibility for target engagement.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4N3OS/c1-10-8-13(16(18,19)20)23-14(22-10)6-7-21-15(24)9-25-12-4-2-11(17)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAZSFAQQFNZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)CSC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Thioether Linkage: The initial step often involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the thioether linkage.

Pyrimidine Derivative Synthesis: The pyrimidine derivative is synthesized separately, usually starting from 4-methyl-6-(trifluoromethyl)pyrimidine. This involves various steps including halogenation, nucleophilic substitution, and other functional group transformations.

Coupling Reaction: The final step involves coupling the thioether intermediate with the pyrimidine derivative under suitable conditions, often using a base and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, although the presence of the fluorine atom makes it less reactive.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases and Coupling Reagents: Sodium hydride, N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrimidine-thioacetamide derivatives reported in the literature. A comparative analysis is provided below:

Key Observations

Substituent Effects on Yield and Stability: The target compound’s trifluoromethylpyrimidine group is structurally analogous to II-5, which exhibited moderate anti-nematodal activity. However, II-5 achieved a higher yield (60%) compared to fluorophenyl-containing analogs like 2k (20%), suggesting that electron-deficient substituents (e.g., trifluoromethyl) may improve reaction efficiency .

Biological Activity Trends: II-5 demonstrated 73% inhibition of Meloidogyne incognita (root-knot nematode) at 500 μg/mL, attributed to its sulfonylacetamide group enhancing solubility and target binding . The target compound’s ethylacetamide linker may offer similar advantages but requires empirical validation. Fluorine substitution (as in 2h and 2k) is associated with improved metabolic stability and bioavailability, though direct activity comparisons are lacking in the provided evidence .

Thermal Properties :

- Melting points for fluorophenyl-thioacetamide derivatives range from 145–147°C (2h ) to 191–193°C (II-5 ). The higher melting point of II-5 may reflect stronger intermolecular forces (e.g., hydrogen bonding via sulfonyl groups) compared to the target compound’s ethylacetamide .

Structural Uniqueness: The target compound’s ethyl linker distinguishes it from II-5 (sulfonyl bridge) and MLS000063101 (isoxazolyl group).

ADMET and Pharmacokinetic Insights

- Fluorine atoms typically reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.